molecular formula C8H8ClN3O B2560012 2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 137540-94-4

2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B2560012
CAS RN: 137540-94-4
M. Wt: 197.62
InChI Key: TYQKZFOAABYLAF-UHFFFAOYSA-N
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Description

The compound “2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation .


Molecular Structure Analysis

The molecular structure and vibrational spectra of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .


Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[4,3-a]pyridines involve a palladium-catalyzed addition of hydrazides to 2-chloropyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a new triazolopyridine derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) were described in a paper . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 .

Scientific Research Applications

Medicine: Potential c-Met Kinase Inhibitors

This compound has been explored for its potential as a c-Met kinase inhibitor, which is significant in the treatment of various cancers. Derivatives of triazolopyridine, such as those bearing a 4-oxo-pyridazinone moiety, have shown promising IC50 values against cancer cell lines like A549, MCF-7, and HeLa . These findings suggest that the compound could be developed into a potent anti-tumor agent with the ability to inhibit c-Met kinase at the nanomolar level.

Agriculture: Catalytic Activity

In the agricultural sector, the compound’s derivatives have been utilized to catalyze the Suzuki–Miyaura cross-coupling . This reaction is crucial for creating complex organic compounds, including those used in agricultural chemicals. The catalytic properties of these derivatives could lead to more efficient synthesis of pesticides or herbicides.

Material Science: Semiconductor Properties

The compound’s framework has been incorporated into materials that exhibit semiconducting properties . These materials are valuable for their potential use in electronic devices. The compound’s derivatives could contribute to the development of new materials with specific electronic properties, such as blue-emitting materials for display technologies .

Environmental Science: Luminescent Properties

Derivatives of this compound have been studied for their luminescent properties, which could have applications in environmental sensing and monitoring . The ability to emit light upon stimulation makes these compounds candidates for use in sensors that detect environmental pollutants or changes in conditions.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound has been investigated for its role in enzyme inhibition . Enzyme inhibitors are crucial for understanding biochemical pathways and can lead to the development of drugs that target specific metabolic processes.

Pharmacology: Drug Development

The pharmacological applications of this compound are linked to its potential in drug development, particularly as a kinase inhibitor . Kinase inhibitors are a class of drugs that can treat diseases by regulating specific cellular processes. The compound’s ability to inhibit c-Met kinase suggests it could be a valuable asset in creating new therapies for diseases driven by kinase dysregulation.

Mechanism of Action

The compound is originated from a structure-based virtual screening made on IDO1 active site . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, so far underexploited among the heme binding moieties .

Future Directions

The future directions of the research on “2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” could involve further exploration of the [1,2,4]triazolo[4,3-a]pyridine scaffold, given its underexploited status among the heme binding moieties . Additionally, the compound’s potential as an IDO1 inhibitor suggests possible applications in cancer immunotherapy .

properties

IUPAC Name

2-(2-chloroethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQKZFOAABYLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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